molecular formula C10H7NO3 B12971228 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile

6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile

Cat. No.: B12971228
M. Wt: 189.17 g/mol
InChI Key: FQLIXUPAQPLXDX-UHFFFAOYSA-N
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Description

6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile is an organic compound with the molecular formula C10H7NO3 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring a formyl group at the 6-position and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine, which is then subjected to formylation and subsequent cyanation reactions to introduce the formyl and carbonitrile groups, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.

    Reduction: 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and carbonitrile groups. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

6-formyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

InChI

InChI=1S/C10H7NO3/c11-4-8-6-13-10-3-7(5-12)1-2-9(10)14-8/h1-3,5,8H,6H2

InChI Key

FQLIXUPAQPLXDX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)C=O)C#N

Origin of Product

United States

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